1-(difluoromethyl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
Overview
Description
1-(Difluoromethyl)-N-1,3,4-thiadiazol-2-yl-1H-pyrazole-3-carboxamide is a compound of significant interest in the field of organic chemistry This compound features a difluoromethyl group, which is known for its unique properties, including its ability to act as a hydrogen bond donor
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide involves several steps, primarily focusing on the introduction of the difluoromethyl group and the formation of the thiadiazole and pyrazole rings. One common synthetic route includes the difluoromethylation of a suitable precursor, followed by cyclization reactions to form the thiadiazole and pyrazole rings. Industrial production methods often employ metal-based catalysts to facilitate these reactions, ensuring high yields and purity .
Chemical Reactions Analysis
1-(Difluoromethyl)-N-1,3,4-thiadiazol-2-yl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
1-(Difluoromethyl)-N-1,3,4-thiadiazol-2-yl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to modulate biological pathways and its favorable pharmacokinetic properties.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group acts as a hydrogen bond donor, facilitating interactions with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s ability to inhibit specific enzymes and alter signaling pathways is of particular interest in drug development .
Comparison with Similar Compounds
1-(Difluoromethyl)-N-1,3,4-thiadiazol-2-yl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound also features a difluoromethyl group and a pyrazole ring, but lacks the thiadiazole moiety.
1-(Difluoromethyl)-2-nitrobenzene: This compound contains a difluoromethyl group and a nitrobenzene ring, offering different chemical properties and applications.
Difluoromethylornithine: Known for its use in biochemical studies, this compound features a difluoromethyl group and is used as an enzyme inhibitor .
The uniqueness of 1-(difluoromethyl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide lies in its combination of the difluoromethyl group with the thiadiazole and pyrazole rings, providing a versatile platform for various scientific applications.
Properties
IUPAC Name |
1-(difluoromethyl)-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N5OS/c8-6(9)14-2-1-4(13-14)5(15)11-7-12-10-3-16-7/h1-3,6H,(H,11,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBAUBZXHPFONA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)NC2=NN=CS2)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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